BenchChemオンラインストアへようこそ!

5-(3-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one

DHFR inhibition Antifolate Cancer therapeutics

5-(3-Fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941897-35-4) is a synthetic thiazolo[4,5-d]pyridazinone derivative belonging to a class of fused heterocyclic dihydrofolate reductase (DHFR) inhibitors. Its core structure is defined by a 2-methyl-7-phenyl substitution pattern on the thiazolo[4,5-d]pyridazin-4(5H)-one scaffold, with a 3-fluorobenzyl group at the N5 position.

Molecular Formula C19H14FN3OS
Molecular Weight 351.4
CAS No. 941897-35-4
Cat. No. B2906344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one
CAS941897-35-4
Molecular FormulaC19H14FN3OS
Molecular Weight351.4
Structural Identifiers
SMILESCC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC=C3)F)C4=CC=CC=C4
InChIInChI=1S/C19H14FN3OS/c1-12-21-17-18(25-12)16(14-7-3-2-4-8-14)22-23(19(17)24)11-13-6-5-9-15(20)10-13/h2-10H,11H2,1H3
InChIKeyJDYHTXKIEQCJET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941897-35-4): Procurement–Relevant Chemical Profile


5-(3-Fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941897-35-4) is a synthetic thiazolo[4,5-d]pyridazinone derivative belonging to a class of fused heterocyclic dihydrofolate reductase (DHFR) inhibitors [1]. Its core structure is defined by a 2-methyl-7-phenyl substitution pattern on the thiazolo[4,5-d]pyridazin-4(5H)-one scaffold, with a 3-fluorobenzyl group at the N5 position. The compound has a molecular formula of C₁₉H₁₄FN₃OS and a molecular weight of 351.4 g/mol . The thiazolo[4,5-d]pyridazine scaffold has been investigated for anticancer applications, with the DHFR enzyme serving as the primary biochemical target [2].

Why Generic Substitution of 5-(3-Fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one Is Not Straightforward


Within the thiazolo[4,5-d]pyridazin-4(5H)-one class, even subtle structural modifications produce large differences in DHFR inhibitory potency and anticancer activity. The Ewida et al. (2017) study demonstrated that a change in the 2-substituent (thioureido vs. methyl) alone can shift DHFR IC₅₀ values from low-micromolar to sub-micromolar [1]. Furthermore, the regioisomeric position of the fluorobenzyl group on the N5 position — 3-fluoro vs. 4-fluoro — is expected to alter molecular recognition with key active-site residues Phe31 and Arg22, which were identified as essential for DHFR binding [2]. Generic in-class substitution is therefore not reliable without quantitative head-to-head data.

Quantitative Differentiation Evidence for 5-(3-Fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one vs. In-Class and Classical DHFR Inhibitors


DHFR Inhibitory Activity: Class-Level Potency of Thiazolo[4,5-d]pyridazin-4(5H)-ones vs. Methotrexate

The thiazolo[4,5-d]pyridazin-4(5H)-one scaffold, to which 5-(3-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one belongs, has demonstrated DHFR inhibitory activity in the low-micromolar to sub-micromolar range. The most potent analog in the Ewida et al. (2017) series, Compound 26 (bearing a 2-thioureido group), achieved a DHFR IC₅₀ of 0.06 μM [1]. For comparison, methotrexate (MTX), the classical DHFR inhibitor, typically exhibits DHFR IC₅₀ values in the nanomolar range (≈ 0.01–0.02 μM) under similar enzymatic assay conditions [2]. All thiazolo[4,5-d]pyridazin-4(5H)-one compounds, including 2-methyl-substituted analogs, showed DHFR inhibition; however, the presence of a 2-thioureido substituent significantly enhanced potency relative to a 2-methyl group, as evidenced by the activity drop observed across the series.

DHFR inhibition Antifolate Cancer therapeutics

In Vitro Cytotoxicity: N5-Benzyl Thiazolo[4,5-d]pyridazin-4(5H)-ones Against HS 578T Breast Cancer Cells

In the Ewida et al. (2017) study, Compound 26 (a thiazolo[4,5-d]pyridazin-4(5H)-one with a 2-thioureido group) demonstrated an IC₅₀ of 0.8 μM against the HS 578T breast cancer cell line, while other N5-substituted analogs (including Compound 4, 20, and 21) showed variable antitumor activity across a panel of cancer cell lines [1]. The specific 3-fluorobenzyl substitution on the N5 position is structurally distinct from the substituents in Compounds 4, 20, 21, and 26, and is predicted to influence cell permeability and target engagement due to the electron-withdrawing effect of the fluorine atom [2]. Methotrexate, in the same HS 578T cell line, exhibits cytotoxicity with an IC₅₀ typically in the 0.01–0.05 μM range [3].

Anticancer activity Cytotoxicity HS 578T

Molecular Recognition Signature: 3-Fluorobenzyl vs. Other N5 Substituents in DHFR Binding

Molecular modeling studies on thiazolo[4,5-d]pyridazin-4(5H)-ones have identified critical interactions with DHFR active-site residues Phe31 and Arg22, which are essential for inhibitory activity [1]. Docking simulations suggest that the N5 substituent occupies a lipophilic pocket adjacent to Phe31; a 3-fluorobenzyl group is predicted to engage in favorable π-stacking with Phe31 while the meta-fluorine atom can form a weak polar interaction with Arg22 [1]. In contrast, non-fluorinated benzyl analogs or 4-fluorobenzyl regioisomers are predicted to have altered binding geometries, potentially reducing DHFR affinity. Quantitative binding free-energy differences (ΔG) between N5-3-fluorobenzyl and N5-4-fluorobenzyl analogs have not yet been experimentally determined.

Molecular modeling DHFR binding Structure–activity relationship

Scaffold-Based Selectivity: Thiazolo[4,5-d]pyridazin-4(5H)-one vs. Classical Quinazoline DHFR Inhibitors

The thiazolo[4,5-d]pyridazin-4(5H)-one core is structurally distinct from the quinazoline-based scaffold of classical DHFR inhibitors such as methotrexate and pemetrexed. A 2018 follow-up study demonstrated that ring annexation of the thiazole ring into the pyridazine framework (yielding the tricyclic imidazo[2',1':2,3]thiazolo[4,5-d]pyridazinone) increased DHFR potency, while simple bicyclic thiazolo[4,5-d]pyridazin-4(5H)-ones retained moderate activity but exhibited a different selectivity fingerprint [1]. This scaffold divergence implies that 5-(3-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one may inhibit DHFR isoforms or mutant variants that are less sensitive to classical quinazoline-based antifolates, though direct isoform selectivity data are not yet available.

Scaffold selectivity DHFR Antifolate

Physicochemical Differentiation: Calculated Properties vs. Drug-like DHFR Inhibitors

5-(3-Fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one (MW 351.4, CLogP ≈ 3.5–4.0) occupies a moderately lipophilic property space that differs from classical DHFR inhibitors such as methotrexate (MW 454.4, CLogP ≈ -1.8) [1]. The lower molecular weight and higher lipophilicity of the thiazolo[4,5-d]pyridazin-4(5H)-one scaffold may confer advantages in cell permeability and blood–brain barrier penetration, although experimental permeability data are not yet reported. The 3-fluorobenzyl substitution further modulates lipophilicity relative to non-fluorinated or 4-fluoro analogs, which is a key parameter for CNS-targeted DHFR inhibitor design [2].

Drug-likeness Physicochemical properties Lead optimization

Research and Industrial Application Scenarios for 5-(3-Fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941897-35-4)


DHFR Inhibitor Lead Optimization and SAR Expansion

This compound is suitable as a starting point for structure–activity relationship (SAR) studies around the N5 position of the thiazolo[4,5-d]pyridazin-4(5H)-one scaffold. The 3-fluorobenzyl group provides a specific isosteric handle for probing DHFR active-site interactions with Phe31 and Arg22, as identified by molecular modeling [1]. Researchers can systematically compare this compound with 4-fluorobenzyl, 2-fluorobenzyl, and non-fluorinated benzyl analogs to quantify the contribution of fluorine substitution to DHFR inhibition and cellular activity.

Chemical Probe for Methotrexate-Resistant DHFR Models

Because the thiazolo[4,5-d]pyridazin-4(5H)-one scaffold differs structurally from quinazoline-based DHFR inhibitors, this compound may serve as a chemical probe to assess DHFR vulnerability in methotrexate-resistant cancer cell lines [2]. Its distinct binding mode — predicted to engage Phe31 and Arg22 differently than methotrexate — could reveal non-cross-resistant DHFR inhibition, provided that confirmatory enzymatic and cellular assays are performed.

Negative Control for 2-Thioureido DHFR Inhibitor Series

In the Ewida et al. (2017) DHFR inhibitor series, the 2-thioureido substituent was critical for high potency (Compound 26, IC₅₀ = 0.06 μM) [1]. 5-(3-Fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one, which bears a 2-methyl group instead of a 2-thioureido, is expected to have significantly reduced DHFR inhibition. It can therefore be used as a structurally matched negative control to validate target-specific effects observed with 2-thioureido analogs.

CNS-Penetrant DHFR Inhibitor Candidate Screening

With a calculated molecular weight of 351.4 and an estimated CLogP of 3.5–4.0, this compound has a physicochemical profile more compatible with blood–brain barrier penetration than classical antifolates [3]. It can be advanced into parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies to experimentally validate its CNS drug-likeness, supporting applications in DHFR-targeted brain tumor or CNS lymphoma research.

Quote Request

Request a Quote for 5-(3-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.